molecular formula C11H12O B12878981 3,4,6-Trimethylbenzofuran CAS No. 25826-59-9

3,4,6-Trimethylbenzofuran

Cat. No.: B12878981
CAS No.: 25826-59-9
M. Wt: 160.21 g/mol
InChI Key: PWTRQDXISHYXEP-UHFFFAOYSA-N
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Description

3,4,6-Trimethylbenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of three methyl groups at positions 3, 4, and 6 on the benzofuran ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 3,4,6-Trimethylbenzofuran, can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenone derivatives. For instance, the acylation of o-hydroxyacetophenone with aliphatic or aromatic acid chlorides followed by intramolecular cyclization in the presence of low-valent titanium can yield benzofurans . Another method involves the cyclization of 2-acyloxy-1-bromomethylarenes using Cr(II)Cl2/BF3-OEt2 as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions: 3,4,6-Trimethylbenzofuran can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or remove oxygen atoms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may use reagents like sodium methoxide (NaOCH3).

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

3,4,6-Trimethylbenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,6-Trimethylbenzofuran depends on its specific application. In biological systems, benzofuran derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, some benzofuran compounds inhibit microbial growth by interfering with essential enzymes . The exact pathways and targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    Benzofuran: The parent compound without methyl groups.

    2,3-Dimethylbenzofuran: A derivative with two methyl groups.

    5,6-Dimethylbenzofuran: Another derivative with methyl groups at different positions.

Uniqueness: 3,4,6-Trimethylbenzofuran is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of three methyl groups can affect the compound’s steric and electronic properties, making it distinct from other benzofuran derivatives.

Properties

CAS No.

25826-59-9

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

3,4,6-trimethyl-1-benzofuran

InChI

InChI=1S/C11H12O/c1-7-4-8(2)11-9(3)6-12-10(11)5-7/h4-6H,1-3H3

InChI Key

PWTRQDXISHYXEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=COC2=C1)C)C

Origin of Product

United States

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